molecular formula C13H9Br2NO2 B310278 2,4-dibromo-N-(3-hydroxyphenyl)benzamide

2,4-dibromo-N-(3-hydroxyphenyl)benzamide

Cat. No.: B310278
M. Wt: 371.02 g/mol
InChI Key: HIPIRBMODQASKX-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-(3-hydroxyphenyl)benzamide is a halogenated benzamide derivative characterized by two bromine substituents at the 2- and 4-positions of the benzoyl ring and a hydroxyl group on the meta-position of the aniline moiety. This compound’s structural features—bromine atoms (electron-withdrawing groups) and a phenolic hydroxyl group (electron-donating)—impart unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H9Br2NO2

Molecular Weight

371.02 g/mol

IUPAC Name

2,4-dibromo-N-(3-hydroxyphenyl)benzamide

InChI

InChI=1S/C13H9Br2NO2/c14-8-4-5-11(12(15)6-8)13(18)16-9-2-1-3-10(17)7-9/h1-7,17H,(H,16,18)

InChI Key

HIPIRBMODQASKX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents on Benzoyl Ring Substituents on Aniline Ring Key Properties/Applications Evidence ID
2,4-Dibromo-N-(3-hydroxyphenyl)benzamide 2-Br, 4-Br 3-OH Not explicitly reported [6, 18]
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br 2-NO₂ Crystallographic studies
3-Chloro-N-(3-hydroxyphenyl)benzamide 3-Cl 3-OH Synthetic intermediate
N-(3-Hydroxyphenyl)-2-hydroxybenzamide 2-OH 3-OH Bioactive scaffold (e.g., hydrazones)
4-Methoxy-N-(3-methylphenyl)benzamide 4-OCH₃ 3-CH₃ Industrial synthesis

Key Observations :

  • Halogenation Effects : Bromine and chlorine substituents enhance lipophilicity and influence binding to hydrophobic pockets in biological targets. For example, 4-bromo-N-(2-nitrophenyl)benzamide exhibits crystallographic stability due to halogen bonding .
  • Hydroxyl Group Impact : The 3-hydroxyphenyl group in this compound may enable hydrogen bonding, similar to 3-chloro-N-(3-hydroxyphenyl)benzamide, which is used as a precursor for hydrazone derivatives .
Physicochemical Properties

Comparative melting points and spectral

Compound Name Melting Point (°C) ¹H NMR (Key Signals) ¹³C NMR (Key Signals) Evidence ID
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 90 δ 7.45–7.25 (m, aromatic), 3.85 (s, OCH₃) δ 167.0 (C=O), 149.2 (OCH₃)
2-Hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-D) 96 δ 10.5 (s, OH), 6.85–7.40 (aromatic) δ 168.1 (C=O), 148.9 (OCH₃)
3-Chloro-N-(3-hydroxyphenyl)benzamide Not reported δ 8.10 (s, NH), 6.70–7.80 (aromatic) δ 165.8 (C=O), 139.5 (Cl-C)

Analysis :

  • The hydroxyl group in this compound would likely produce a deshielded proton signal near δ 9–10 ppm in ¹H NMR, similar to Rip-D .
  • Bromine atoms would cause significant downfield shifts in ¹³C NMR (e.g., C-Br signals near δ 120–130 ppm) .

SAR Trends :

  • Halogen Position : Para-substituted halogens (e.g., 4-Br in ) enhance stability and target affinity compared to ortho-substituted analogs.
  • Hydroxyl Group : The 3-hydroxyphenyl moiety improves solubility and hydrogen-bonding capacity, critical for membrane permeability .

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